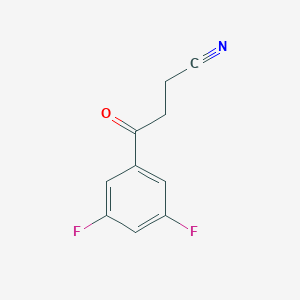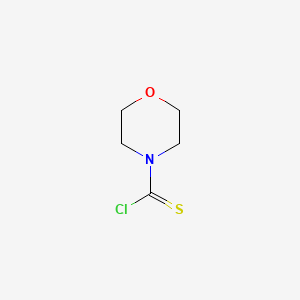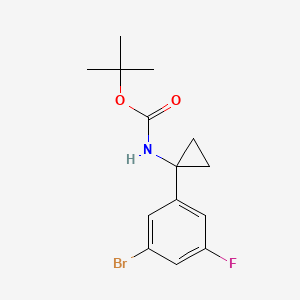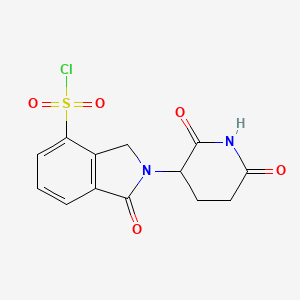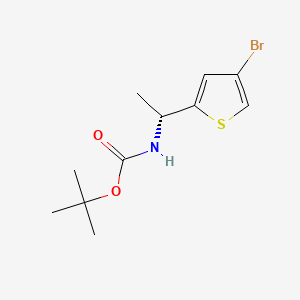
tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromothiophene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tert-butyl carbamate and 4-bromothiophene in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex carbamate compounds.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a precursor for pharmacologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Another brominated carbamate with different structural features.
Uniqueness
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Propiedades
Fórmula molecular |
C11H16BrNO2S |
|---|---|
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(9-5-8(12)6-16-9)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)/t7-/m1/s1 |
Clave InChI |
CNGCJJWZDNUNRI-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


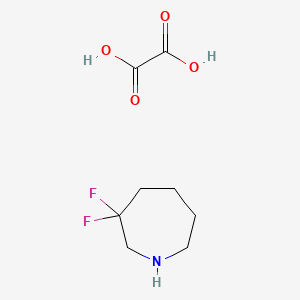
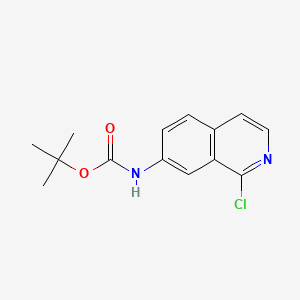
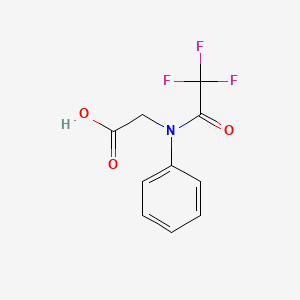
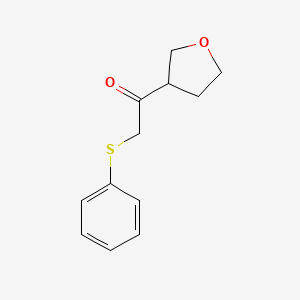
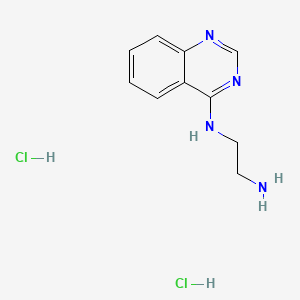
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
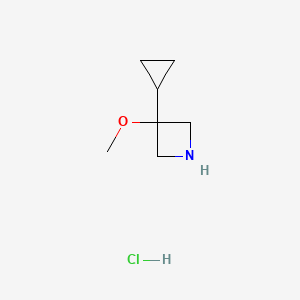


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
